Citrate

Overview

Description

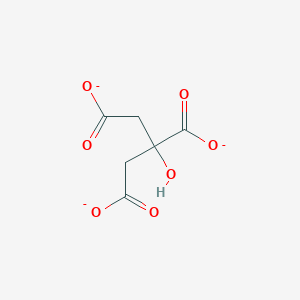

Citrate, a tricarboxylic acid anion (C₆H₅O₇³⁻), is derived from citric acid through deprotonation. Its molecular mass is 189 g/mol, and it exists primarily as salts (e.g., trisodium this compound) or esters (e.g., triethyl this compound) in aqueous solutions . This compound is a key intermediate in the tricarboxylic acid (TCA) cycle, where it facilitates energy production via oxidative metabolism . Industrially, this compound is valued for its chelating properties, biocompatibility, and role as a stabilizing agent in nanoparticle synthesis (e.g., gold and silver nanoparticles) . Medicinally, it is used in anticoagulants, dietary supplements (e.g., magnesium this compound), and drug formulations (e.g., sildenafil this compound) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citrate can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger. The process involves the following steps:

Fermentation: Carbohydrates like glucose are fermented by Aspergillus niger to produce citric acid.

Precipitation: Calcium hydroxide is added to the fermentation broth to precipitate calcium this compound.

Acidification: Sulfuric acid is used to convert calcium this compound to citric acid.

Industrial Production Methods: The industrial production of this compound primarily involves submerged fermentation using Aspergillus niger. This method is preferred due to its high yield and efficiency. The process includes:

Preparation of Fermentation Medium: A nutrient-rich medium containing carbohydrates, nitrogen sources, and minerals is prepared.

Inoculation and Fermentation: The medium is inoculated with Aspergillus niger spores and fermented under controlled conditions.

Recovery and Purification: Citric acid is recovered from the fermentation broth through filtration, precipitation, and acidification.

Chemical Reactions Analysis

Citric Acid Cycle (Krebs Cycle)

Citrate is a central intermediate in aerobic respiration. Key reactions include:

-

This compound Synthesis

Oxaloacetate + Acetyl-CoA + H₂O → this compound + CoA-SH

ΔG°' = -31 kJ/mol ( ).

Catalyzed by this compound synthase, this reaction involves ordered substrate binding (oxaloacetate first) and conformational changes to prevent acetyl-CoA hydrolysis ( ). -

Isomerization to Isothis compound

this compound ↔ cis-Aconitate ↔ Isothis compound

ΔG°' = +6.3 kJ/mol (net endergonic, driven by subsequent steps) ( ).

Aconitase facilitates this via an Fe₄S₄ cluster that stabilizes intermediates through carboxylate coordination ( ).

| Enzyme | Reaction | ΔG°' (kJ/mol) | Products |

|---|---|---|---|

| This compound synthase | Condensation of Acetyl-CoA + OAA | -31 | This compound, CoA-SH |

| Aconitase | Isomerization via dehydration | +6.3 | cis-Aconitate, H₂O |

Metal Chelation

This compound binds divalent cations (e.g., Ca²⁺, Zn²⁺, Fe³⁺), forming stable complexes:

-

Calcium Chelation :

Ca²⁺ + C₆H₅O₇³⁻ → CaC₆H₅O₇⁻

Critical in anticoagulation (e.g., blood storage), reducing ionized calcium by 15–35% during apheresis ( ). -

Zinc Coordination :

In carboxypeptidase, this compound chelates Zn²⁺ via O1 and O2 atoms, forming hydrogen bonds with Arg127 and Glu270 ( ).

Flue Gas Desulfurization (this compound Process)

This compound buffers SO₂ absorption and facilitates sulfur recovery:

-

SO₂ Absorption :

SO₂ + H₂O + this compound ⇌ HSO₃⁻ + H⁺-citrate (pH 4.5 → 4) ( ). -

Regeneration with H₂S :

HSO₃⁻ + 2H₂S → 3S⁰ + 3H₂O (elemental sulfur precipitation) ( ).

Non-Enzymatic Prebiotic Reactions

This compound participates in proto-metabolic cycles:

-

Iron-Sulfur Catalyzed Isomerization :

FeS + peroxydisulfate catalyzes this compound → isothis compound, mimicking aconitase activity ( ). -

Glyoxylate Shunt :

this compound → glyoxylate + succinate under radical-driven conditions ( ).

Physiological and Pathological Roles

-

Coagulation Effects :

this compound induces coagulopathy independent of hypocalcemia: -

Metabolic Signaling :

In Pseudomonas, this compound upregulates ATP (2.5×), NADPH (1.8×), and glycolytic intermediates, suggesting a regulatory role beyond the TCA cycle ( ).

Silver this compound Formation

Scientific Research Applications

Citrate in Regenerative Medicine

This compound-based biomaterials (CBBs) have emerged as innovative tools in regenerative engineering due to their unique chemical properties and biological functionalities. These materials are synthesized using citric acid as a key monomer, allowing for the creation of versatile polymers that can be tailored for specific medical applications.

Properties of this compound-Based Biomaterials

CBBs exhibit several advantageous properties, including:

- Biocompatibility : CBBs demonstrate excellent compatibility with biological tissues, making them suitable for various medical applications.

- Tunable Mechanical Properties : The mechanical characteristics of CBBs can be adjusted during synthesis to meet the requirements of different tissues.

- Antimicrobial Activity : this compound's inherent antimicrobial properties help prevent infections in wound healing and other medical applications.

- Fluorescence : Certain CBBs can be designed to exhibit fluorescence, enabling tracking and imaging in biological studies.

Applications in Tissue Engineering

This compound-based materials are utilized in numerous areas of tissue engineering:

- Wound Healing : CBBs facilitate the regeneration of skin and other tissues by providing a scaffold that supports cell growth and migration .

- Orthopedic Applications : They are used in bone repair and regeneration due to their ability to mimic the mechanical properties of bone tissue .

- Cardiovascular Engineering : CBBs are applied in the development of vascular grafts that promote endothelialization and reduce thrombosis risk .

- Nerve Regeneration : Research indicates potential for CBBs in nerve tissue engineering, supporting neuronal growth and function .

This compound's Role in Biochemistry

This compound plays a crucial role beyond its applications in materials science; it is also a fundamental metabolite involved in various biochemical processes.

Metabolic Regulation

This compound is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for cellular respiration. It serves as a source of energy and carbon for biosynthetic processes. Additionally, this compound levels are indicative of metabolic health, influencing fat metabolism and insulin sensitivity .

Anticoagulant Properties

Sodium this compound is commonly used as an anticoagulant in blood transfusions and laboratory settings. It works by chelating calcium ions, which are vital for blood coagulation processes. This property is critical in preserving blood samples and during surgical procedures to prevent clot formation .

Case Study: Wound Healing with CBBs

A study demonstrated the efficacy of this compound-based hydrogels in promoting wound healing. The hydrogels were found to enhance fibroblast proliferation and migration while exhibiting antimicrobial properties against common pathogens. In vivo tests showed accelerated wound closure compared to conventional dressings .

Case Study: this compound as an Anticoagulant

In clinical settings, sodium this compound has been successfully employed to maintain blood fluidity during surgeries requiring significant blood loss. Its effectiveness was highlighted in a randomized controlled trial where patients receiving this compound exhibited fewer thrombotic complications compared to those treated with traditional anticoagulants .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Regenerative Medicine | Wound healing, orthopedic implants | Biocompatibility, tunable properties |

| Anticoagulation | Blood preservation | Effective clot prevention |

| Metabolic Regulation | Energy production | Supports cellular respiration |

| Tissue Engineering | Nerve regeneration | Promotes cell growth |

Mechanism of Action

Citrate exerts its effects through various mechanisms:

Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.

Metabolic Pathways: Acts as an intermediate in the citric acid cycle, facilitating the production of adenosine triphosphate (ATP).

Enzyme Regulation: Allosterically regulates enzymes like acetyl-CoA carboxylase, influencing fatty acid synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues in Metabolic Pathways

Table 1: Key Citrate Analogues in the TCA Cycle

Key Finding: In hepatocellular carcinoma, this compound and malate levels escalate, indicating a hyperactive this compound-malate shuttle to sustain energy demands .

Bioavailability of this compound vs. Inorganic Salts

Table 2: Bioavailability of Magnesium this compound vs. Magnesium Oxide

Key Finding: Organic magnesium compounds like this compound exhibit 4-fold higher bioavailability than inorganic oxides, making them superior for therapeutic use .

This compound vs. Other Nanoparticle Stabilizers

Table 3: this compound-Stabilized vs. Tannic Acid-Stabilized Silver Nanoparticles

Key Finding: this compound enables larger nanoparticle sizes (up to 200 nm) with narrow polydispersity, while tannic acid produces smaller particles but with comparable stability .

Inhibition of this compound Transport and Metabolism

Table 4: Inhibitors of this compound Transport Protein (CTP)

Biological Activity

Citrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a significant role in various biological processes. Its functions extend beyond energy metabolism to include regulatory roles in cellular signaling, antimicrobial activity, and potential therapeutic applications. This article explores the diverse biological activities of this compound, supported by case studies and research findings.

Overview of this compound's Biological Functions

This compound is primarily recognized for its role in energy production through the TCA cycle. However, its biological activities are multifaceted:

- Metabolic Regulation : this compound serves as a precursor for acetyl-CoA, which is crucial for lipid biosynthesis and histone acetylation, influencing gene expression and cellular proliferation .

- Antimicrobial Properties : Studies have shown that sodium this compound can inhibit the virulence of pathogens such as Pseudomonas aeruginosa, reducing biofilm formation and motility .

- Bone Health : this compound contributes to bone mineralization and is involved in the regulation of osteoblast activity, which is essential for bone formation .

1. This compound in Cancer Biology

A study investigated the dual role of this compound in cancer cells, revealing that lower concentrations promote cell proliferation while higher concentrations exhibit anticancer effects. The research demonstrated that exogenous this compound can regulate key enzymes in glycolysis and the TCA cycle, influencing tumor growth dynamics .

Table 1: Effects of this compound on HepG2 Cell Viability

| Concentration (mM) | Viability (%) High Glucose | Viability (%) Low Glucose |

|---|---|---|

| 1 | ~95 | ~90 |

| 5 | ~80 | ~75 |

| 10 | ~50 | ~15 |

The study found IC50 values of approximately 17 mM for high glucose and 13 mM for low glucose conditions, indicating a dose-dependent decrease in cell viability with increasing this compound concentrations.

2. This compound's Role in Pathogen Inhibition

Research on sodium this compound's antimicrobial effects highlighted its ability to diminish Pseudomonas aeruginosa virulence. Sodium this compound significantly reduced biofilm formation and motility at concentrations of 4% and 5%, demonstrating its potential as an antimicrobial agent .

Table 2: Impact of Sodium this compound on Pseudomonas aeruginosa

| Treatment | Biofilm Formation (Absorbance) | Motility (Diameter Reduction) |

|---|---|---|

| Control | High | Normal |

| Sodium this compound (4%) | Significantly Reduced | Significantly Reduced |

| Sodium this compound (5%) | Significantly Reduced | Significantly Reduced |

3. This compound Transport Mechanisms

The transport of this compound into the cytosol is facilitated by specific transporters such as SLC13A5 and SLC25A1. Research indicates that alterations in these transport mechanisms can affect cellular metabolism and energy status, linking this compound levels to various metabolic diseases .

Q & A

Q. How can researchers design experiments to investigate citrate's role in metabolic pathways while minimizing confounding variables?

Methodological Answer:

- Experimental Design: Use controlled in vitro systems (e.g., isolated mitochondria or cell cultures) to isolate this compound’s effects from other metabolites. Include negative controls (e.g., this compound-free media) and positive controls (e.g., known metabolic inhibitors like fluorothis compound) .

- Data Collection: Quantify this compound concentrations via enzymatic assays (e.g., this compound lyase) or HPLC-MS, ensuring calibration with standard curves. Triplicate measurements reduce instrumental error .

- Statistical Validation: Apply ANOVA to compare treatment groups, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report effect sizes and confidence intervals .

Q. What strategies resolve contradictions in literature regarding this compound's dual role as a pro-oxidant and antioxidant?

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of studies using PRISMA guidelines, categorizing results by experimental conditions (e.g., pH, cell type, this compound concentration). Identify gaps in dosage ranges or model systems .

- Mechanistic Replication: Reproduce conflicting studies under standardized conditions. For example, test this compound’s redox behavior in both normoxic and hypoxic environments using electron paramagnetic resonance (EPR) to detect free radicals .

- Data Harmonization: Use multivariate regression to analyze how variables like temperature or co-administered ions modulate this compound’s effects .

Q. How can computational models predict this compound’s binding affinity to metal ions in biological systems?

Methodological Answer:

-

Molecular Dynamics (MD): Simulate this compound-metal interactions (e.g., Fe³⁺, Ca²⁺) using software like GROMACS. Parameterize force fields with quantum mechanical data (e.g., DFT calculations) .

-

Validation: Compare predicted binding constants with experimental values from isothermal titration calorimetry (ITC). Discrepancies >10% warrant re-evaluation of simulation parameters .

-

Table Example:

Metal Ion Predicted ΔG (kcal/mol) Experimental ΔG (kcal/mol) Method Used Fe³⁺ -5.2 -5.0 ± 0.3 ITC Ca²⁺ -3.8 -4.1 ± 0.2 MD/DFT

Q. What criteria validate this compound detection methods in complex biological matrices like serum or urine?

Methodological Answer:

- Sensitivity and Specificity: Compare colorimetric assays (e.g., this compound lyase) with gold-standard LC-MS. A correlation coefficient (R²) >0.95 indicates reliability .

- Limit of Detection (LOD): Determine via serial dilutions. For LC-MS, LOD <1 µM is acceptable for physiological concentrations (~50–200 µM in plasma) .

- Interference Testing: Spike samples with structurally similar molecules (e.g., isothis compound, malate) to assess cross-reactivity. <5% interference is ideal .

Q. How can researchers optimize this compound synthesis pathways in microbial systems for metabolic engineering studies?

Methodological Answer:

- Strain Engineering: Knock out competing pathways (e.g., acetate production in E. coli) using CRISPR-Cas8. Overexpress this compound synthase (gltA) and aconitase (acnA) .

- Fermentation Conditions: Use pH-stat bioreactors to maintain pH 6.5–7.0, optimal for this compound accumulation. Monitor dissolved oxygen to prevent overflow metabolism .

- Metabolic Flux Analysis (MFA): Apply ¹³C isotopic labeling to quantify carbon flow toward this compound vs. byproducts (e.g., α-ketoglutarate) .

Q. What ethical and methodological considerations apply when using this compound-based anticoagulants in human trials?

Methodological Answer:

- Ethical Compliance: Obtain IRB approval for protocols involving this compound (e.g., blood collection). Address risks like hypocalcemia with informed consent forms .

- Dosage Standardization: Predefine this compound concentrations (e.g., 3.2–3.8% for vacutainers) to avoid platelet activation artifacts. Validate with thromboelastography (TEG) .

- Data Transparency: Publish raw data (e.g., platelet counts, clotting times) in repositories like Zenodo for independent verification .

Q. How do researchers differentiate this compound’s direct biochemical effects from secondary systemic responses in animal models?

Methodological Answer:

- Pharmacokinetic Profiling: Measure this compound levels in plasma and tissues (e.g., liver, kidney) at multiple timepoints post-administration. Use radiolabeled ¹⁴C-citrate for tracing .

- Knockout Models: Employ tissue-specific this compound transporter (NaCT/SLC13A5) knockout mice to isolate local vs. systemic effects .

- Omics Integration: Pair metabolomics data with transcriptomics (RNA-seq) to identify this compound-regulated pathways (e.g., fatty acid synthesis) .

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155037 | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-44-3 | |

| Record name | Citrate(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.